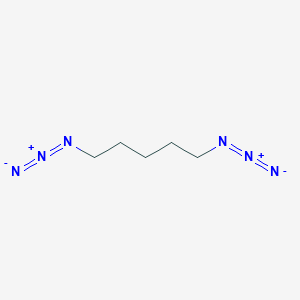

1,5-Diazidopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diazidopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447134 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-21-5 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Data of 1,5-Diazidopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,5-diazidopentane, a versatile bifunctional linker used in various chemical syntheses, including the construction of complex molecules for drug development and materials science. Due to the limited availability of its comprehensive spectral analysis in publicly accessible databases, this document compiles and presents the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound. This structured presentation allows for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.28 | Triplet (t) | 4H | 6.8 | α-CH₂ (2 x -CH₂-N₃) |

| 1.63 | Quintet | 4H | 7.0 | β-CH₂ (2 x -CH₂-CH₂N₃) |

| 1.44 | Quintet | 2H | 3.7 | γ-CH₂ (-CH₂-CH₂-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 51.3 | α-C (-CH₂-N₃) |

| 28.6 | β-C (-CH₂-CH₂N₃) |

| 23.3 | γ-C (-CH₂-CH₂-CH₂-) |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2938 | Strong | C-H stretch (asymmetric) |

| 2865 | Strong | C-H stretch (symmetric) |

| 2095 | Very Strong | N₃ stretch (asymmetric) |

| 1256 | Strong | N₃ stretch (symmetric) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its spectroscopic data.

Synthesis of this compound

This compound can be synthesized from 1,5-dibromopentane via a nucleophilic substitution reaction with sodium azide.

Materials:

-

1,5-Dibromopentane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,5-dibromopentane (1.0 equivalent) in dimethylformamide, add sodium azide (2.5 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

-

The sample was dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

IR spectra were recorded on an FTIR spectrometer.

-

A thin film of the neat compound was placed on a salt plate (NaCl or KBr) for analysis.

-

Frequencies are reported in reciprocal centimeters (cm⁻¹).

Visualizations

The logical workflow for the synthesis and spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Synthesis and analysis workflow.

An In-depth Technical Guide to the Discovery and History of Diazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazide functionality, characterized by the presence of two azide (-N₃) groups within a single molecule, represents a class of high-energy compounds with a rich and evolving history in organic chemistry. Initially explored for their energetic properties, the unique reactivity of diazides has carved a niche for them as versatile synthons in the preparation of nitrogen-containing heterocycles, vicinal diamines, and as precursors in "click chemistry." This technical guide provides a comprehensive exploration of the discovery and historical development of diazide compounds, detailing the seminal synthetic methodologies, comparative physicochemical data, and key reaction mechanisms that have defined this fascinating area of chemical science.

The Dawn of Azide Chemistry: A Prelude to Diazides

The journey into the world of diazides begins with the foundational work on monoazides. In 1864, the German chemist Peter Griess reported the first synthesis of an organic azide, phenyl azide, by reacting phenyldiazonium with ammonia.[1] This discovery laid the groundwork for the exploration of organic azides. Shortly after, in the 1890s, Theodor Curtius made pivotal contributions by discovering hydrazoic acid (HN₃) and developing the renowned Curtius rearrangement of acyl azides to isocyanates, a reaction that would become a cornerstone of organic synthesis.[1]

The Emergence of Diazide Compounds

The early 20th century witnessed the extension of azide chemistry to the synthesis of molecules bearing two azide groups. These diazide compounds are broadly classified based on the relative positions of the two azide moieties.

Geminal Diazides: Two Azides on a Single Carbon

The first report of a geminal diazide, a compound with two azide groups attached to the same carbon atom, dates back to 1908. Forster and his colleagues successfully synthesized ethyl 2,2-diazidoacetate.[2] Even in this early report, the hazardous and explosive nature of this class of compounds was noted.[2]

A significant precursor to organic geminal diazides was the synthesis of carbonyl diazide (CO(N₃)₂) in 1894 by Curtius and Heidenreich.[3] They described it as a volatile and highly explosive substance.[3]

Vicinal Diazides: Azides on Adjacent Carbons

While the exact first synthesis of a vicinal diazide (two azide groups on adjacent carbon atoms) is not as definitively documented as that of geminal diazides, the fundamental reaction for their preparation—nucleophilic substitution of 1,2-dihaloalkanes with azide salts—was well-established in the early 20th century. The work of Forster and Sidgwick on organic azides paved the way for the synthesis of various azido compounds, including simple vicinal diazides like 1,2-diazidoethane.

Key Synthetic Methodologies: Historical Protocols

The pioneering chemists of the 19th and early 20th centuries laid the experimental foundation for the synthesis of diazide compounds. Below are detailed methodologies for key historical experiments, reconstructed from available literature.

Experimental Protocol 1: Synthesis of Phenyl Azide (Peter Griess, 1864)

This protocol is based on the reaction of a diazonium salt with ammonia, a foundational reaction in azide chemistry.

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ammonia solution

-

Ice

Procedure:

-

Aniline is diazotized by dissolving it in dilute hydrochloric acid and cooling the solution to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added slowly to the cold aniline solution while stirring. The temperature is maintained below 5 °C to ensure the stability of the diazonium salt.

-

The resulting phenyldiazonium chloride solution is then treated with an excess of a cold aqueous solution of ammonia.

-

The phenyl azide separates as an oily layer, which can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is carefully removed under reduced pressure to yield phenyl azide.

Experimental Protocol 2: Synthesis of Carbonyl Diazide (Theodor Curtius and Heidenreich, 1894)

This synthesis involves the diazotization of carbonyl dihydrazide.[3]

Materials:

-

Carbonyl dihydrazide dihydrochloride

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

An aqueous solution of carbonyl dihydrazide dihydrochloride is prepared and cooled to a low temperature using an ice bath.[3]

-

Two equivalents of sodium nitrite, dissolved in water, are added slowly to the cold dihydrazide solution.[3]

-

The crystalline carbonyl diazide precipitates from the solution.[3]

-

The product is collected by filtration and handled with extreme caution due to its high volatility and explosive nature upon impact or exposure to bright light.[3]

Synthesis of Carbonyl Diazide

References

Key characteristics of bifunctional azide linkers

An In-depth Technical Guide on the Core Characteristics of Bifunctional Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Bifunctional linkers are crucial tools in modern chemistry and biology, enabling the covalent linkage of two molecular entities. Among these, bifunctional azide linkers have gained prominence due to the exceptional utility of the azide group in bioorthogonal "click chemistry". This technical guide provides a comprehensive overview of the key characteristics of bifunctional azide linkers, their applications, and detailed experimental protocols for their use.

A bifunctional azide linker is a molecule that possesses two reactive functional groups connected by a spacer arm, where one of the functional groups is an azide (-N₃). These linkers can be classified into two main categories:

-

Homobifunctional Linkers : These possess identical reactive groups at both ends of the spacer.

-

Heterobifunctional Linkers : These feature two different reactive groups, allowing for sequential and specific conjugation of distinct molecules. This is particularly valuable in the synthesis of complex biomolecular structures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The general architecture of a heterobifunctional azide linker consists of three key components: an azide group for click chemistry, a second orthogonal reactive group, and a spacer arm that influences the overall properties of the conjugate.

Methodological & Application

Application Notes and Protocols for the Use of 1,5-Diazidopentane in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, known for its reliability and stereospecificity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's insensitivity to aqueous conditions and a broad pH range (4 to 12) makes it particularly suitable for biological applications.[1]

1,5-Diazidopentane is a versatile, linear, five-carbon linker molecule functionalized with an azide group at both ends. This symmetrical structure allows it to act as a bridge, connecting two alkyne-containing molecules through click chemistry. Its flexibility and defined length make it a valuable tool in various research and development areas, particularly in the synthesis of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound represents a straightforward and efficient choice for this purpose.

Application: Synthesis of a PROTAC using a C5-Azide Linker

This protocol details the synthesis of a model PROTAC using a C5-azide linker, exemplified by the conjugation of an alkyne-functionalized protein of interest (POI) ligand to an E3 ligase ligand precursor. This method leverages the efficiency and specificity of the CuAAC reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand for a target protein with a commercially available C5-diazide linker, such as this compound, which has been pre-conjugated to an E3 ligase ligand (e.g., thalidomide). For the purpose of this protocol, we will refer to this construct as "E3-ligase-linker-azide".

Materials:

-

Alkyne-functionalized target protein ligand

-

This compound (or a pre-formed E3-ligase-linker-azide conjugate)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand

-

Dimethylformamide (DMF)

-

Water (deionized or distilled)

-

Saturated aqueous solution of NH₄Cl

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

Procedure:

-

Preparation of Reactants:

-

In a clean, dry round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) in a suitable solvent mixture such as DMF/water (4:1 v/v).[4]

-

Add the E3-ligase-linker-azide (using a C5 linker like this compound; 1.1 equivalents) to the solution and stir until completely dissolved.[4]

-

-

Catalyst Preparation:

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.[4]

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.[4]

-

For reactions with sensitive biomolecules, pre-mixing CuSO₄ with a stabilizing ligand like THPTA (in a 1:2 molar ratio) is recommended to improve biocompatibility and reaction efficiency.[5]

-

-

Click Reaction:

-

To the stirring solution of reactants, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-formed Cu(I)-ligand complex).[4]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[4]

-

-

Workup and Extraction:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.[4]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product using an appropriate chromatographic method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the final PROTAC molecule using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Data Presentation

The following table summarizes hypothetical characterization and activity data for a newly synthesized PROTAC using a C5-azide linker.

| Parameter | Result | Method |

| Purity | >98% | Analytical HPLC |

| Molecular Weight | Confirmed | LC-MS |

| Structure | Confirmed | ¹H and ¹³C NMR |

| Binding Affinity (Target Protein) | Kd = 50 nM | Isothermal Titration Calorimetry (ITC) |

| Binding Affinity (E3 Ligase) | Kd = 200 nM | Surface Plasmon Resonance (SPR) |

| Protein Degradation (DC₅₀) | 100 nM | Western Blot / In-Cell ELISA |

| Cell Viability (IC₅₀) | 150 nM | MTT / CellTiter-Glo Assay |

Visualizations

Experimental Workflow

Caption: General workflow for PROTAC synthesis using click chemistry.[4]

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.[3][4]

References

Application Notes and Protocols for 1,5-Diazidopentane as a Homobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diazidopentane is a versatile homobifunctional crosslinking agent featuring two terminal azide groups. This symmetrical structure allows for the covalent linkage of two molecules that have been functionalized with alkyne groups, primarily through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction. The pentane spacer provides a moderate and flexible linkage distance between the conjugated molecules.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on protein-protein interaction studies and the development of drug delivery systems.

Principle of the Method

The core application of this compound revolves around the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is highly specific, proceeds under mild, aqueous conditions, and is generally high-yielding, making it ideal for biological applications.[1]

The overall workflow for using this compound as a crosslinker typically involves two main stages:

-

Functionalization of Target Molecules: The molecules to be crosslinked (e.g., proteins, peptides, drug molecules) must first be modified to contain alkyne functional groups.

-

Crosslinking with this compound: The alkyne-modified molecules are then reacted with this compound in the presence of a copper(I) catalyst to form the crosslinked conjugate.

Key Reagents and Their Properties

A summary of the key reagents and their relevant properties for using this compound as a crosslinker is provided in the table below.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |

| This compound | C₅H₁₀N₆ | 154.18 | Homobifunctional, azide-reactive crosslinker. | BroadPharm[2] |

| Copper(II) Sulfate (CuSO₄) | CuSO₄ | 159.61 | Source of copper catalyst. | Sigma-Aldrich |

| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing agent to maintain copper in the Cu(I) state. | Thermo Fisher Scientific |

| THPTA Ligand | C₂₇H₄₂N₁₀O₆ | 630.7 | Water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules. | Click Chemistry Tools |

| Alkyne-NHS Ester | Varies | Varies | Reagent for introducing alkyne groups onto proteins via reaction with primary amines. | BroadPharm |

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Two Alkyne-Modified Proteins

This protocol describes a general method for crosslinking two distinct protein populations that have been individually functionalized with terminal alkyne groups.

1. Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: Prepare this solution fresh for each experiment.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Alkyne-Modified Proteins (Protein-A-Alkyne and Protein-B-Alkyne): Prepare solutions of each protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

2. Reaction Setup:

-

In a microcentrifuge tube, combine equimolar amounts of Protein-A-Alkyne and Protein-B-Alkyne.

-

Add the this compound stock solution to achieve a final concentration that is in 10- to 50-fold molar excess over the total protein concentration.

-

Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA ligand stock solutions in a 1:5 molar ratio.

-

Add the catalyst premix to the protein solution to a final CuSO₄ concentration of 0.1-1 mM.

3. Reaction Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

4. Quenching and Purification:

-

Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

-

Remove excess crosslinker and other reagents by dialysis, size-exclusion chromatography, or affinity purification if one of the proteins is tagged.

5. Analysis:

-

Analyze the crosslinking efficiency by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein-A-Protein-B conjugate indicates a successful reaction.

-

For more detailed analysis, the crosslinked product can be subjected to mass spectrometry to identify the crosslinked peptides.

Protocol 2: Optimization of Crosslinker Concentration

To minimize non-specific crosslinking and artifacts, it is crucial to determine the optimal concentration of this compound.

-

Set up a series of parallel reactions as described in Protocol 1.

-

Keep the concentrations of the alkyne-modified proteins and the catalyst system constant.

-

Vary the final concentration of this compound over a range (e.g., from 1:1 to 100:1 molar ratio of crosslinker to total protein).

-

After the incubation period, analyze the results by SDS-PAGE.

-

The optimal concentration is the lowest concentration that gives a satisfactory yield of the desired crosslinked product with minimal formation of higher-order aggregates or intramolecularly crosslinked species.[3]

Data Presentation

The efficiency of the crosslinking reaction can be quantified and should be presented in a clear, tabular format for comparison.

Table 1: Optimization of this compound Concentration for Protein Crosslinking

| Molar Ratio (this compound : Protein) | Crosslinking Yield (%) | Observations |

| 1:1 | 5 | Faint high molecular weight band observed. |

| 10:1 | 35 | Clear formation of the desired crosslinked product. |

| 25:1 | 60 | Increased yield of the crosslinked product. |

| 50:1 | 65 | Marginal increase in yield compared to 25:1, with some evidence of higher-order aggregates. |

| 100:1 | 62 | No significant improvement in yield, increased smearing and aggregation. |

Note: The data presented are illustrative and the optimal conditions will vary depending on the specific proteins and reaction conditions.

Table 2: Typical Kinetic Parameters for CuAAC Reactions

| Reaction Type | Catalyst | Alkyne Type | Regioselectivity | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted triazole | ~1 - 10⁴ | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst. |

| SPAAC | None | Cyclooctynes (strained) | Mixture, depends on cyclooctyne | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9) | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne. |

| RuAAC | Ruthenium(II) | Terminal and Internal | 1,5-disubstituted triazole | Varies | Complements CuAAC by providing the 1,5-regioisomer. |

This table provides a general comparison of azide-alkyne cycloaddition kinetics.[4]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Protein Crosslinking using this compound

Caption: Experimental workflow for protein crosslinking.

Application in Proteomics: Identifying Protein-Protein Interactions

A key application of this compound is in the field of proteomics to identify protein-protein interactions (PPIs) within a complex mixture.[5] The workflow involves crosslinking interacting proteins, followed by enzymatic digestion and mass spectrometry analysis to identify the crosslinked peptides, which provides information about the interacting partners and their proximity.

Caption: Proteomics workflow for PPI identification.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 17607-21-5 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This powerful ligation reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, materials science, and diagnostics.[3][4] Its modular nature and the bioorthogonality of the azide and alkyne functional groups make it an invaluable tool for conjugating diverse molecular entities, from small molecules to large biomolecules like proteins and nucleic acids.[5][6][7]

This document provides detailed protocols and application notes for performing CuAAC reactions, with a focus on applications relevant to drug development and bioconjugation.

Reaction Principle and Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][8] Alternatively, a copper(I) salt like copper(I) iodide (CuI) can be used directly.[5][9] The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the Cu(I) catalytic species from oxidation and disproportionation, thereby enhancing reaction rates and yields.[10][11]

The generally accepted mechanism proceeds through the formation of a copper(I)-acetylide intermediate, which then coordinates with the azide. A subsequent intramolecular cyclization and protonolysis yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and performance metrics.

| Parameter | Typical Range/Value | Notes |

| Catalyst Loading (Cu) | 1-10 mol% | Lower loadings (e.g., 1 mol%) are often sufficient, especially with stabilizing ligands.[12] |

| Ligand to Copper Ratio | 1:1 to 5:1 | A slight excess of ligand can be beneficial for stabilizing the Cu(I) catalyst. |

| Reducing Agent | 1-5 equivalents | Sodium ascorbate is the most common reducing agent. |

| Reaction Time | 1-24 hours | Reactions are often complete within 1-4 hours at room temperature.[8] |

| Temperature | Room Temperature to 80°C | Most reactions proceed efficiently at room temperature. Elevated temperatures can be used to accelerate slow reactions.[9] |

| pH Range | 4-12 | The reaction is tolerant to a wide pH range, making it suitable for bioconjugation in physiological buffers.[13] |

| Yields | >90% (often quantitative) | CuAAC reactions are known for their high to quantitative yields.[13][14] |

Table 1: General Reaction Parameters for CuAAC.

| Copper Source | Reducing Agent | Ligand | Typical Application |

| CuSO₄ | Sodium Ascorbate | THPTA | Aqueous bioconjugations |

| CuI | None (direct use of Cu(I)) | TBTA | Organic synthesis, library synthesis |

| [Cu(CH₃CN)₄]PF₆ | None (direct use of Cu(I)) | TBTA | Organic synthesis under aerobic conditions |

| Copper wire/nanoparticles | In situ oxidation | None (heterogeneous) | Greener synthesis, simplified purification |

Table 2: Common Copper Catalyst Systems for CuAAC.

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions. Researchers should optimize these protocols based on their specific substrates and experimental goals.

Protocol 1: General Procedure for CuAAC in Solution

This protocol is suitable for small molecule synthesis and the conjugation of robust biomolecules.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMF, DMSO, t-BuOH/H₂O mixture)

-

Nitrogen or Argon source (optional, for oxygen-sensitive reactions)

Procedure:

-

Dissolve the azide (1.0 equiv.) and alkyne (1.0-1.2 equiv.) in the chosen solvent.

-

In a separate vial, prepare a stock solution of the copper catalyst and ligand. For example, dissolve CuSO₄·5H₂O (0.01-0.1 equiv.) and TBTA/THPTA (0.01-0.1 equiv.) in the reaction solvent.

-

Add the copper/ligand solution to the azide/alkyne mixture.

-

Prepare a fresh stock solution of sodium ascorbate (1-5 equiv.) in water or the reaction solvent.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

-

Stir the reaction at room temperature or the desired temperature. Monitor the reaction progress by TLC, LC-MS, or another appropriate analytical technique.

-

Upon completion, the reaction can be worked up by quenching with an EDTA solution to chelate the copper, followed by extraction and purification (e.g., column chromatography).

Protocol 2: Bioconjugation of an Azide-Modified Drug to an Alkyne-Modified Antibody

This protocol is a representative example for creating antibody-drug conjugates (ADCs).[5]

Materials:

-

Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-modified drug, dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

EDTA solution for quenching (e.g., 10 mM in buffer)

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified antibody to the desired concentration in the reaction buffer.

-

Add the azide-modified drug solution. The final concentration of the organic solvent should typically be kept below 10% to maintain protein stability.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

-

Add the copper/THPTA mixture to the antibody/drug solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction (e.g., on a rotator) at room temperature for 1-4 hours.

-

Quench the reaction by adding an excess of EDTA solution.

-

Purify the resulting antibody-drug conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted drug, catalyst, and other small molecules.

Key Considerations and Troubleshooting

-

Oxygen Sensitivity: While ligands like TBTA and THPTA protect the Cu(I) catalyst, highly oxygen-sensitive reactions may benefit from degassing the solvents and running the reaction under an inert atmosphere (N₂ or Ar).

-

Purity of Reagents: The purity of the azide and alkyne starting materials is crucial for achieving high yields.

-

Biomolecule Stability: When working with biomolecules, it is important to use biocompatible ligands (e.g., THPTA) and maintain appropriate pH and temperature to prevent denaturation. Copper ions can damage DNA, but the use of stabilizing ligands mitigates this issue.[6]

-

Side Reactions: Alkynes can sometimes undergo side reactions. Using the azide as the limiting reagent can sometimes lead to cleaner reaction profiles.[7]

-

Catalyst Removal: Residual copper can be cytotoxic or interfere with downstream applications. Thorough purification by chelation (EDTA), dialysis, or chromatography is essential.

By following these guidelines and protocols, researchers can effectively leverage the power of CuAAC for a wide range of applications in drug development and beyond, enabling the efficient and specific construction of complex molecular architectures.

References

- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 1,5-Diazidopentane in Surface Modification: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is a cornerstone of innovation. 1,5-Diazidopentane has emerged as a valuable short-chain crosslinking agent for surface modification, enabling the covalent immobilization of a wide array of molecules. Its two terminal azide groups offer versatile anchor points for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for attaching biomolecules, polymers, and other functionalities to various substrates.

This document provides detailed application notes and protocols for utilizing this compound in surface modification. The methodologies described are foundational and may require optimization for specific substrates and molecules.

Application Notes

This compound serves as a homobifunctional crosslinker, where both ends of the molecule possess the same reactive group (azide). This structure is particularly useful for creating a surface densely functionalized with azide groups, which can then be used to immobilize alkyne-modified molecules. The short pentane chain provides a concise and rigid spacer, which can be advantageous in applications requiring precise control over the distance between the surface and the immobilized molecule.

Key applications include:

-

Biomolecule Immobilization: Covalently attaching proteins, peptides, nucleic acids, and carbohydrates to surfaces for applications in biosensors, microarrays, and biocompatible coatings.[1][2]

-

Polymer Grafting: Modifying surfaces with polymers to alter properties such as hydrophilicity, biocompatibility, and anti-fouling characteristics.[3]

-

Nanoparticle Functionalization: Attaching targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles for applications in drug delivery and diagnostics.[1]

-

Creation of Bio-orthogonal Surfaces: Preparing surfaces that can specifically capture molecules from complex biological mixtures.[4]

The primary reaction mechanism involves the 1,3-dipolar cycloaddition of the azide groups with terminal alkynes, forming a stable triazole linkage.[5] This reaction is highly specific, proceeds with high yield, and is tolerant of a wide range of functional groups and reaction conditions, making it a cornerstone of "click chemistry."[4]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from surface modification experiments using azide-alkyne click chemistry. These values are illustrative and will vary depending on the substrate, the specific molecules involved, and the reaction conditions.

| Parameter | Typical Value Range | Technique(s) for Measurement |

| Surface Contact Angle (after azide functionalization) | 70° - 90° | Contact Angle Goniometry |

| Surface Contact Angle (after alkyne immobilization) | Varies (depends on immobilized molecule) | Contact Angle Goniometry |

| Azide Surface Coverage | 1 - 5 x 1014 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) |

| Immobilized Molecule Density | 0.5 - 3 x 1014 molecules/cm² | XPS, Fluorescence Microscopy |

| Layer Thickness (after azide functionalization) | 5 - 10 Å | Ellipsometry |

| Layer Thickness (after alkyne immobilization) | 10 - 50 Å (biomolecule dependent) | Ellipsometry |

Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Surfaces using this compound

This protocol describes the functionalization of a hydroxylated surface (e.g., silicon dioxide, glass) with this compound via a silanization and subsequent nucleophilic substitution.

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

(3-Bromopropyl)trichlorosilane

-

Anhydrous toluene

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized (DI) water

-

Acetone, Isopropanol (ACS grade)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Sonicate substrates in acetone and isopropanol for 15 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

Immerse the cleaned substrates in piranha solution for 30 minutes to create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse extensively with DI water and dry under a stream of nitrogen.

-

-

Silanization with (3-Bromopropyl)trichlorosilane:

-

In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of (3-bromopropyl)trichlorosilane in anhydrous toluene.

-

Immerse the hydroxylated substrates in the silane solution for 1 hour at room temperature.

-

Rinse the substrates with anhydrous toluene and then sonicate in toluene for 5 minutes to remove non-covalently bound silane.

-

Dry the substrates under a stream of nitrogen.

-

-

Azide Functionalization:

-

Prepare a solution of this compound (or sodium azide as an alternative) in DMF (e.g., 0.1 M).

-

Immerse the bromo-functionalized substrates in the azide solution.

-

Heat the reaction to 70°C and stir for 24 hours.[2]

-

Allow the substrates to cool to room temperature.

-

Rinse the substrates with DMF, followed by DI water, and finally ethanol.

-

Dry the azide-functionalized substrates under a stream of nitrogen and store in a desiccator.

-

Protocol 2: Immobilization of Alkyne-Modified Molecules via CuAAC

This protocol details the "clicking" of an alkyne-containing molecule onto the prepared azide-functionalized surface.

Materials:

-

Azide-functionalized substrate (from Protocol 1)

-

Alkyne-modified molecule of interest (e.g., protein, peptide, DNA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DI water

-

Nitrogen gas

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of the alkyne-modified molecule in a suitable buffer (e.g., 1 mg/mL in PBS).

-

Prepare a 100 mM stock solution of CuSO₄ in DI water.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in DI water.

-

If using, prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Click Reaction:

-

Place the azide-functionalized substrate in a reaction vessel.

-

Add the solution of the alkyne-modified molecule to cover the surface.

-

To the reaction mixture, add CuSO₄ to a final concentration of 1 mM.

-

If using TBTA, add it to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Gently agitate the reaction vessel for 1-4 hours at room temperature.

-

-

Washing and Drying:

-

Remove the substrate from the reaction solution.

-

Rinse the substrate thoroughly with the reaction buffer to remove unreacted molecules and copper catalyst.

-

Rinse with DI water.

-

Dry the functionalized surface under a stream of nitrogen.

-

Visualizations

Caption: Workflow for preparing azide-functionalized surfaces.

Caption: Workflow for immobilizing alkyne-modified molecules.

Caption: Chemical transformation pathway on the surface.

References

- 1. Revisiting 30 years of biofunctionalization and surface chemistry of inorganic nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple Surface Modification of Poly(dimethylsiloxane) via Surface Segregating Smart Polymers for Biomicrofluidics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Labeling of Oligonucleotides with 1,5-Diazidopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. The introduction of specific labels and linkers enables a wide array of applications, from fluorescent imaging to the creation of complex bioconjugates. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for oligonucleotide modification.[1][2][3] This application note provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with 1,5-diazidopentane, a versatile bifunctional linker.

This compound serves as a valuable tool for introducing a terminal azide group onto an oligonucleotide. This linker allows for the subsequent attachment of other molecules via a second click reaction, enabling the construction of sophisticated oligonucleotide conjugates. The protocol described herein is based on the well-established CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide.[1][4]

Principle of the Method

The labeling strategy involves a two-step conceptual process. First, an oligonucleotide is synthesized with a terminal alkyne modification. This is typically achieved by incorporating a phosphoramidite building block bearing an alkyne group during solid-phase synthesis.[5] Second, the alkyne-modified oligonucleotide is reacted with this compound in the presence of a copper(I) catalyst. One of the azide groups of this compound reacts with the alkyne on the oligonucleotide, forming a stable triazole linkage and leaving the second azide group available for further functionalization.

Experimental Workflow

The overall experimental workflow for the labeling of an alkyne-modified oligonucleotide with this compound is depicted below.

Caption: Workflow for labeling oligonucleotides with this compound.

Materials and Methods

Materials

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

-

Nuclease-free water

-

DMSO (optional, for dissolving reagents)

-

Ammonium acetate or sodium perchlorate

-

Ethanol or acetone for precipitation

-

Purification columns (e.g., desalting or HPLC)

Experimental Protocol

This protocol is adapted from established CuAAC procedures for oligonucleotide conjugation.[6][7] Optimization may be required depending on the specific oligonucleotide sequence and desired purity.

1. Reagent Preparation:

-

Alkyne-Modified Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.

-

This compound: Prepare a 10-50 mM stock solution in nuclease-free water or DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in nuclease-free water.

-

Sodium Ascorbate: Prepare a fresh 50 mM stock solution in nuclease-free water immediately before use. Ascorbic acid solutions are prone to oxidation.[6]

2. Labeling Reaction:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

Alkyne-modified oligonucleotide (to a final concentration of 10-100 µM)

-

This compound (5-20 equivalents relative to the oligonucleotide)

-

Reaction buffer (e.g., PBS or TBS)

-

Nuclease-free water to the final reaction volume

-

-

Vortex the mixture gently.

-

Add sodium ascorbate to a final concentration of 2.5-5 mM.

-

Add CuSO₄ to a final concentration of 0.5-1 mM.

-

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. For more complex oligonucleotides or lower concentrations, the reaction time may be extended.

3. Purification of the Labeled Oligonucleotide:

-

Following incubation, the labeled oligonucleotide can be purified to remove excess this compound and reaction components. Common methods include:

-

Ethanol or Acetone Precipitation: Add a salt solution (e.g., 0.3 M ammonium acetate or 2 M lithium perchlorate) followed by cold ethanol or acetone to precipitate the oligonucleotide.[6] Centrifuge to pellet the oligonucleotide, wash with cold ethanol or acetone, and resuspend in nuclease-free water.

-

Size-Exclusion Chromatography: Use a desalting column to separate the labeled oligonucleotide from smaller molecules.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used for high-purity preparations.

-

4. Characterization of the Labeled Oligonucleotide:

-

The success of the labeling reaction can be confirmed by various analytical techniques:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the expected mass increase corresponding to the addition of the this compound linker.

-

Gel Electrophoresis (PAGE): A mobility shift may be observed for the labeled oligonucleotide compared to the unlabeled starting material.

-

Quantitative Data Summary

The efficiency of CuAAC reactions for oligonucleotide labeling is typically high. The following table provides expected ranges for key quantitative parameters. Note that these are generalized values, and actual results may vary depending on the specific oligonucleotide and reaction conditions.

| Parameter | Typical Range | Method of Determination |

| Labeling Efficiency | > 90% | HPLC, Mass Spectrometry |

| Isolated Yield | 60-95% | UV-Vis Spectroscopy |

| Purity | > 95% (post-HPLC) | HPLC, Capillary Electrophoresis |

Data are based on typical CuAAC reaction efficiencies reported in the literature for various azide-alkyne conjugations on oligonucleotides.

Signaling Pathway and Logical Relationships

The chemical transformation at the core of this protocol is the CuAAC reaction. The following diagram illustrates the key components and their roles in the catalytic cycle.

Caption: Simplified catalytic cycle of the CuAAC reaction.

Conclusion

The protocol detailed in this application note provides a robust method for the labeling of alkyne-modified oligonucleotides with the bifunctional linker this compound. This approach leverages the efficiency and specificity of CuAAC chemistry to produce azide-functionalized oligonucleotides that can be used in a wide range of downstream applications, including the development of novel therapeutic and diagnostic agents. Proper purification and characterization are essential to ensure the quality and functionality of the final product.

References

- 1. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genelink.com [genelink.com]

- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligonucleotide functionalization by a novel alkyne-modified nonnucleosidic reagent obtained by versatile building block chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 1,5-Diazidopentane and Azide-Based Linkers in Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC. While 1,5-diazidopentane is not extensively documented as a standalone linker in ADC literature, its core structure—a short-chain alkyl diazide—serves as a valuable model for understanding the application of bifunctional azide linkers in ADC development through "click chemistry."

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][][3] These reactions form a stable triazole ring from an azide and an alkyne, providing a robust connection between the antibody and the drug.[4][5] This document provides detailed application notes and protocols for the use of azide-containing linkers in the synthesis and characterization of ADCs.

Principle of Azide-Alkyne Cycloaddition in ADC Synthesis

The foundation of using azide-based linkers in ADC development lies in the highly selective and high-yield nature of azide-alkyne cycloaddition reactions.[4] This bioorthogonal reaction can be performed under mild conditions, preserving the integrity of the antibody and the cytotoxic drug.[6][7]

There are two primary strategies for incorporating an azide linker into an ADC:

-

Azide on the Linker-Drug Moiety: An alkyne-functionalized antibody is reacted with an azide-containing linker-drug complex.

-

Azide on the Antibody: An azide-functionalized antibody is reacted with an alkyne-containing linker-drug complex.

The choice of strategy often depends on the ease of synthesis and purification of the intermediates.[8]

Experimental Protocols

Protocol 1: Preparation of an Azide-Functionalized Antibody

This protocol describes the introduction of azide functionalities onto a monoclonal antibody, a necessary step for subsequent conjugation with an alkyne-bearing drug-linker.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG-NHS ester (or other suitable azide-containing N-hydroxysuccinimide ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

-

NHS Ester Solution Preparation: Dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Activation Reaction: Add a 10-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution. The final pH of the reaction mixture should be adjusted to 8.0-8.5 to enhance the reactivity of the NHS ester with the lysine residues on the antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted Azido-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

-

Characterization: Determine the average number of azide groups incorporated per antibody (azide-to-antibody ratio, AAR) using methods such as MALDI-TOF mass spectrometry or by reacting a known amount of a DBCO-functionalized fluorophore and measuring the fluorescence.

Protocol 2: Conjugation of an Azide-Functionalized Antibody with an Alkyne-Drug using SPAAC

This protocol details the copper-free click chemistry reaction between an azide-modified antibody and a drug molecule functionalized with a strained alkyne (e.g., DBCO).[9][10]

Materials:

-

Azide-functionalized antibody (from Protocol 1)

-

DBCO-linker-drug conjugate

-

Reaction buffer: PBS, pH 7.4

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation: Dissolve the DBCO-linker-drug conjugate in DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-linker-drug solution to the azide-functionalized antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or room temperature with gentle agitation. Reaction progress can be monitored by LC-MS.[9]

-

Purification: Purify the resulting ADC to remove unreacted DBCO-linker-drug and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: Conjugation of an Alkyne-Functionalized Antibody with an Azide-Drug using CuAAC

This protocol describes the copper-catalyzed click chemistry reaction, which is highly efficient but requires careful control to prevent copper-induced damage to the antibody.[6][11]

Materials:

-

Alkyne-functionalized antibody

-

Azide-linker-drug conjugate

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)

-

Copper-stabilizing ligand solution (e.g., THPTA, 50 mM)

-

Reducing agent solution (e.g., sodium ascorbate, 100 mM, freshly prepared)

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide-linker-drug, CuSO4, THPTA, and sodium ascorbate.

-

Catalyst Preparation: Prepare the copper(I) catalyst by mixing the CuSO4 solution and the THPTA ligand solution in a 1:5 molar ratio. Allow the mixture to stand for a few minutes.[6]

-

Conjugation Reaction: In a reaction vessel, combine the alkyne-functionalized antibody with a 3- to 5-fold molar excess of the azide-linker-drug.

-

Initiation: Add the pre-mixed copper-ligand solution to the antibody-drug mixture, followed by the addition of the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[12]

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Purify the ADC using SEC or TFF.

-

Characterization: Analyze the purified ADC for DAR, purity, and aggregation as described in Protocol 2.

Data Presentation

Table 1: Comparison of SPAAC and CuAAC for ADC Synthesis

| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None (strain-promoted) | Copper(I) |

| Reaction Rate | Generally slower | Generally faster |

| Biocompatibility | High (no cytotoxic catalyst)[10] | Lower (potential for protein damage by copper ions)[6] |

| Reaction Conditions | Mild (physiological pH and temperature)[9] | Requires reducing agents and ligands[6] |

| Reagent Complexity | Requires synthesis of strained cyclooctynes | Uses simple terminal alkynes |

| Side Reactions | Minimal | Potential for oxidative side reactions[6] |

Table 2: Typical Quantitative Parameters for ADC Characterization

| Parameter | Typical Range | Analytical Method(s) |

| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 | HIC, LC-MS, UV-Vis Spectroscopy |

| Purity (Monomer Content) | > 95% | Size-Exclusion Chromatography (SEC) |

| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC) |

| Residual Free Drug | < 1% | Reversed-Phase HPLC (RP-HPLC) |

| In Vitro Stability (Plasma) | > 90% stable after 7 days | LC-MS |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar | Cell-based assays |

Visualization of Workflows and Pathways

Caption: General workflow for ADC synthesis using azide-alkyne click chemistry.

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 3. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jenabioscience.com [jenabioscience.com]

Application Notes: Synthesis of Novel Polytriazoles Using 1,5-Diazidopentane via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction

1,5-Diazidopentane is a versatile difunctional monomer that serves as a valuable building block in the synthesis of linear polytriazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is characterized by its high efficiency, quantitative yields, mild reaction conditions, and tolerance to a wide variety of functional groups. The resulting polytriazoles are a class of polymers with a nitrogen-rich backbone, which imparts unique properties such as thermal stability and potential for coordination with metal ions. These materials are of significant interest for applications in advanced materials, drug delivery, and bioconjugation.

This document provides detailed protocols for the synthesis and characterization of polytriazoles using this compound as a key monomer.

Data Presentation

The following tables summarize representative quantitative data for aliphatic polytriazoles synthesized via CuAAC polymerization. While specific data for polymers derived from this compound is not extensively published, the presented data from analogous systems provide a reasonable expectation of the polymer properties.

Table 1: Representative Molecular Weight and Polydispersity Index (PDI) of Aliphatic Polytriazoles

| Diazide Monomer | Diyne Monomer | Catalyst System | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Diazide 8 | Diyne 9a-e | NMe4OH | Up to 56,000 | 1.62 | [1] |

| Diazides | Diynes | Cu-based Ionic Liquid | Up to 56,100 | - | [2][3] |

| Diazides | Diynes | [Cu(Im¹²)2][CuBr2] | Up to 32,000 | - | [4] |

| Azide/Alkyne Monomers | - | Cu(I) | 35,000 - 85,000 | - | [5] |

Table 2: Representative Thermal Properties of Aliphatic Polytriazoles

| Polymer Type | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td, 5% weight loss) (°C) | Reference |

| Poly(ester triazole)s | 90 - 100 | > 300 | [5] |

| Aliphatic Polypeptoids | - | > 200 | [6] |

| Aliphatic Polyester Blends | 55 - 60 | - | [7] |

Experimental Protocols

Protocol 1: Synthesis of a Linear Polytriazole from this compound and 1,7-Octadiyne

This protocol details the synthesis of a representative polytriazole via the CuAAC polymerization of this compound and 1,7-octadiyne.

Materials:

-

This compound

-

1,7-Octadiyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

Monomer and Ligand Solution: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and 1,7-octadiyne (1.0 eq) in anhydrous DMF. Add PMDETA (0.1 eq) to the solution and stir.

-

Catalyst Solution: In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.2 eq) in a minimal amount of DMF.

-

Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. The reaction mixture is stirred at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Polymer Precipitation and Purification: After 24 hours, dilute the reaction mixture with DCM and pass it through a short column of neutral alumina to remove the copper catalyst. The resulting solution is then concentrated under reduced pressure. The concentrated solution is added dropwise to a large volume of cold methanol with vigorous stirring to precipitate the polymer.

-

Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40°C to a constant weight.

Protocol 2: Characterization of the Synthesized Polytriazole

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The formation of the 1,4-disubstituted triazole ring is confirmed by the appearance of a characteristic singlet peak for the triazole proton, typically in the range of 7.5-8.0 ppm.[8] The disappearance of the terminal alkyne proton signal (if present in the monomer) also indicates successful polymerization.

- ¹³C NMR: The formation of the triazole ring can be further confirmed by the appearance of new signals in the aromatic region corresponding to the triazole carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Record the FT-IR spectrum of the polymer sample. The successful polymerization is indicated by the disappearance or significant reduction of the characteristic azide (-N₃) stretching vibration at approximately 2100 cm⁻¹ and the terminal alkyne (≡C-H) stretch around 3300 cm⁻¹. The formation of the triazole ring may be observed by changes in the C=C and C-N stretching regions.

3. Gel Permeation Chromatography (GPC):

- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer using GPC. A suitable eluent (e.g., THF or DMF with LiBr) and calibration standards (e.g., polystyrene) should be used.

4. Thermal Analysis:

- Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by TGA, typically by heating the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature (Td).[9]

- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by DSC. The sample is typically heated, cooled, and then reheated to obtain the Tg from the second heating scan.[9]

Visualizations

Caption: Workflow for CuAAC Polymerization of this compound.

Caption: Experimental Workflow for Polytriazole Synthesis and Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-based ionic liquid-catalyzed click polymerization of diazides and diynes toward functional polytriazoles for sensing applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iajps.com [iajps.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,5-Diazidopentane Crosslinking

Welcome to the technical support center for 1,5-Diazidopentane crosslinking. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in crosslinking?

A1: this compound is a short, flexible, homobifunctional crosslinker. Its primary application is in the covalent linking of molecules that contain alkyne functional groups through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] This is widely used in polymer chemistry, bioconjugation, and materials science to form stable triazole linkages.[3][4]

Q2: What are the key reaction components for a successful this compound crosslinking experiment?

A2: A typical CuAAC reaction using this compound requires the following components:

-

This compound: The crosslinking agent.

-

Alkyne-functionalized molecule(s): The substrate(s) to be crosslinked.

-

Copper(I) catalyst: Often generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]

-

A stabilizing ligand (optional but recommended): To protect the Cu(I) catalyst from oxidation and improve reaction efficiency. Tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly used.[5]

-

An appropriate solvent: The choice of solvent will depend on the solubility of your substrates.

Q3: How do I monitor the progress of my crosslinking reaction?

A3: The progress of the reaction can be monitored by techniques such as:

-

SDS-PAGE: For protein crosslinking, a shift in the molecular weight of the conjugated protein will be observed.[6]

-

Size-Exclusion Chromatography (SEC): To observe the formation of higher molecular weight species.

-

FT-IR Spectroscopy: To monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 2100-2260 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the appearance of the triazole proton signal.

Q4: What are the main advantages of using a "click chemistry" approach with this compound?

A4: The CuAAC reaction is known for being:

-

High-yielding and forming stable products.

-

Wide in scope and tolerant of a broad range of functional groups.

-

Stereospecific, leading to the 1,4-disubstituted triazole isomer. [1]

-

Simple to perform under aqueous conditions, at room temperature, and over a wide pH range (4-12). [1]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Crosslinking Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. 2. Insufficient Reagents: The molar ratio of this compound to the alkyne-functionalized substrate may be too low. 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can interfere with some reaction chemistries.[7] 4. Low Reaction Temperature or Time: The reaction may not have proceeded to completion. | 1. Use freshly prepared solutions of the copper catalyst and reducing agent. Consider using a stabilizing ligand like TBTA or THPTA.[5] Degas the reaction mixture to remove oxygen. 2. Empirically optimize the molar excess of this compound. A 1.1 to 1.5-fold excess of the azide-functionalized molecule is a good starting point. 3. Use non-amine-containing buffers such as PBS, borate, or HEPES.[7] 4. Increase the reaction time or temperature. Incubate at room temperature for 1-4 hours, or overnight at 4°C. |

| Precipitation in the Reaction Mixture | 1. Poor Solubility of this compound or Substrate: The crosslinker or your molecule of interest may not be soluble in the chosen solvent system. 2. Protein Denaturation: High concentrations of organic co-solvents can cause proteins to precipitate. | 1. If your substrate is not soluble in aqueous solutions, try adding an organic co-solvent like DMSO. Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation if working with biomolecules.[7] 2. Titrate the amount of organic solvent to find a balance between solubility and maintaining the integrity of your biomolecule. |

| Formation of High Molecular Weight Aggregates | 1. Over-crosslinking: The concentration of this compound may be too high, leading to uncontrolled polymerization. 2. Non-specific Interactions: The reaction conditions may be promoting non-specific aggregation of your molecules. | 1. Reduce the concentration of this compound. Optimize the stoichiometry to favor the desired crosslinked product. 2. Adjust the pH or ionic strength of the reaction buffer. Ensure adequate mixing to avoid localized high concentrations of the crosslinker. |

| Inconsistent Results | 1. Moisture Sensitivity of Reagents: Some crosslinking reagents are moisture-sensitive and can lose activity over time.[7] 2. Variability in Reagent Preparation: Inconsistent preparation of stock solutions can lead to variable results. | 1. Prepare stock solutions of reagents immediately before use. Store hygroscopic reagents in a desiccator. 2. Follow a standardized protocol for preparing all reagent solutions to ensure consistency between experiments. |

Experimental Protocols & Data

General Protocol for CuAAC Crosslinking with this compound

This protocol outlines a general procedure for crosslinking alkyne-functionalized molecules using this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule(s)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized molecule(s) and this compound in the reaction buffer to the desired concentrations.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 300 mM in water).

-

Prepare a stock solution of THPTA (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized molecule and this compound.

-

Add the THPTA ligand to the mixture (final concentration typically 5 times that of CuSO₄).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

-

Initiation of Reaction:

-

Add the CuSO₄ stock solution.

-

Immediately add the freshly prepared sodium ascorbate stock solution to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by appropriate analytical techniques.

-

-

Purification:

-

Once the reaction is complete, purify the crosslinked product using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.

-

Recommended Reaction Parameters

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1.1 - 1.5 molar equivalents to alkyne groups | The optimal ratio should be determined empirically. |

| Copper(II) Sulfate Concentration | 50 µM - 1 mM | Lower concentrations are preferred for biological samples to minimize cytotoxicity. |

| Sodium Ascorbate Concentration | 2.5 mM - 5 mM | Should be in molar excess to the copper sulfate. |

| THPTA Concentration | 250 µM - 5 mM | Typically a 5:1 molar ratio with copper sulfate. |

| pH | 7.0 - 8.0 | CuAAC is generally tolerant of a wider pH range (4-12).[1] |

| Temperature | 4°C - Room Temperature | Room temperature is often sufficient. |

| Reaction Time | 1 - 12 hours | Can be optimized based on reaction monitoring. |

Visualizations

Caption: Experimental workflow for this compound crosslinking via CuAAC.

Caption: Troubleshooting decision tree for low crosslinking yield.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]